molecular formula C18H22N4O2S2 B6465521 N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2640945-66-8

N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6465521
CAS No.: 2640945-66-8
M. Wt: 390.5 g/mol
InChI Key: OQCCVXOEJRTFEO-UHFFFAOYSA-N
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Description

N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a heterocyclic compound featuring a benzothiazole core modified with a pyrrolidinylmethyl-thiazole substituent and a methyl group. This structure integrates electron-deficient aromatic systems (benzothiazole-1,1-dioxide) and a flexible pyrrolidine scaffold, which may enhance binding to biological targets while modulating solubility and metabolic stability.

Properties

IUPAC Name

N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c1-12-16(25-13(2)19-12)11-22-9-8-14(10-22)21(3)18-15-6-4-5-7-17(15)26(23,24)20-18/h4-7,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCCVXOEJRTFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCC(C2)N(C)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrrolidine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and benzothiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in the observed biological effects.

Comparison with Similar Compounds

N,N-Dimethyl-1-(3-pyridinyl)-1H-tetrazol-5-amine ()

  • Structural Features : Tetrazole ring linked to a pyridine group and dimethylamine.
  • Bioactivity: Tetrazole derivatives are known for metabolic stability due to their resistance to oxidation, but specific bioactivity data for this analogue are unavailable .

N-(p-tolyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine ()

  • Structural Features : Triazole core with pyridine and p-tolyl substituents.
  • Key Differences : The triazole ring offers distinct hydrogen-bonding capabilities compared to the benzothiazole-dioxide system. The lack of a pyrrolidine moiety may reduce conformational flexibility.

Chlorinated Pyridine-Tetrazole Hybrid ()

1-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetrazol-5-amine

  • Structural Features : Chlorinated pyridine and trifluoromethyl groups enhance lipophilicity and target affinity.
  • Key Differences : The electron-withdrawing groups (Cl, CF₃) contrast with the electron-deficient benzothiazole-dioxide system in the target compound.

Pharmacological and Functional Insights

The target compound’s benzothiazole-1,1-dioxide group is a critical differentiator. The pyrrolidinylmethyl-thiazole substituent may improve blood-brain barrier penetration compared to simpler tetrazole/triazole derivatives .

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